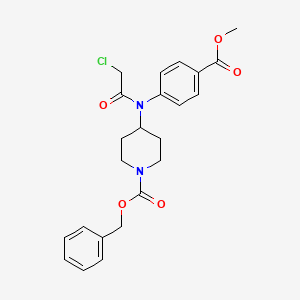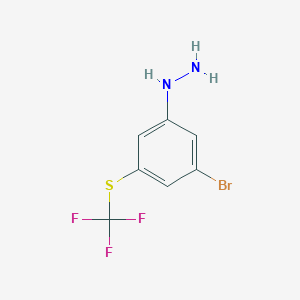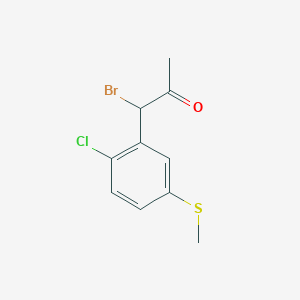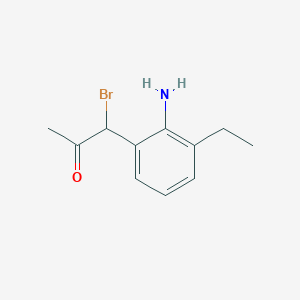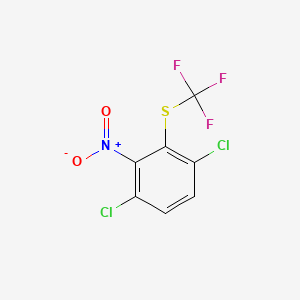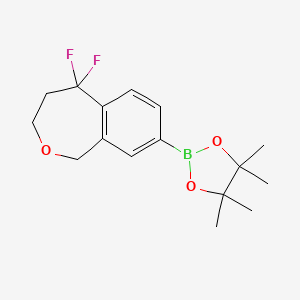
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound. It features a benzoxepin ring system substituted with difluoro groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Moiety: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could involve the removal of fluorine atoms or the reduction of the benzoxepin ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepin ring or dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Medicine
Diagnostic Tools: It might be used in the development of diagnostic agents or imaging tools due to its unique chemical properties.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
作用机制
The mechanism by which 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes the transition state of a reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
Similar Compounds
2-(3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the difluoro groups, which may affect its reactivity and properties.
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane: Similar structure but with different substituents on the dioxaborolane moiety.
Uniqueness
The presence of difluoro groups and the specific arrangement of the benzoxepin and dioxaborolane moieties make 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
属性
分子式 |
C16H21BF2O3 |
|---|---|
分子量 |
310.1 g/mol |
IUPAC 名称 |
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)12-5-6-13-11(9-12)10-20-8-7-16(13,18)19/h5-6,9H,7-8,10H2,1-4H3 |
InChI 键 |
ODTIJCGELZTBQW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCOC3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)

